Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate is a compound belonging to the thiazole family, recognized for its diverse biological activities. The thiazole ring, which contains both sulfur and nitrogen atoms, is a significant heterocyclic structure in medicinal chemistry. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It serves as a building block in the synthesis of more complex molecules and is studied for its biological activities, including antimicrobial and anticancer properties .
Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its thiazole structure. Its chemical structure can be represented by the formula . The compound's unique properties stem from the combination of the piperazine and thiazole moieties, which enhance its biological activity and binding specificity .
The synthesis of ethyl 2-piperazine-4-methyl thiazole-5-carboxylate can be achieved through several methods, with the Hantzsch thiazole synthesis being one of the most common. This method involves the cyclization of α-haloketones with thioamides under controlled conditions.
The molecular structure of ethyl 2-piperazine-4-methyl thiazole-5-carboxylate features a thiazole ring fused with a piperazine group. The thiazole ring contributes to the compound's reactivity and biological properties.
Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of ethyl 2-piperazine-4-methyl thiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The thiazole ring can modulate enzyme activity and receptor interactions, leading to activation or inhibition of biochemical pathways. The presence of piperazine enhances binding affinity, contributing to its potential therapeutic effects .
Relevant data on melting points and boiling points can vary based on purity but generally fall within expected ranges for similar compounds .
Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate has several scientific uses:
Ethyl 2-piperazine-4-methyl thiazole-5-carboxylate represents a hybrid heterocyclic scaffold integrating two pharmacologically significant motifs: a thiazole ring and a piperazine moiety. Its systematic IUPAC name is ethyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate, reflecting the ester group at C5 of the thiazole core, the methyl substituent at C4, and the piperazine attachment at C2. The molecular formula is C₁₁H₁₇N₃O₂S, with a molecular weight of 255.34 g/mol [6]. Structurally, the compound belongs to the 1,3-thiazole subclass, characterized by a five-membered ring containing nitrogen (at position 3) and sulfur (at position 1). The piperazine component—a six-membered diazine ring—is linked via its N1 nitrogen to the C2 carbon of the thiazole, creating a planar-spatial configuration that enhances intermolecular interactions with biological targets [4] [10].
Table 1: Structural Components and Their Chemical Roles
Component | Chemical Role | Impact on Properties |
---|---|---|
Thiazole core | Aromatic heterocycle | Planarity; π-π stacking with biological targets |
C5-ester group | Carboxylate derivative | Hydrogen-bond acceptor; metabolic stability |
C4-methyl substituent | Alkyl group | Enhanced lipophilicity (LogP adjustment) |
C2-piperazine | Aliphatic diazine | Solubility modulator; hydrogen-bond donor/acceptor |
The compound’s development originated from structure-activity relationship (SAR) studies of simpler thiazole carboxylates. Early research focused on ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), a precursor with demonstrated antimicrobial and anticancer activity [8]. By 2014, derivatization of the 2-amino group became a strategic focus, with piperazine incorporation recognized for improving target affinity and pharmacokinetics. This shift was driven by the success of piperazine-containing drugs like dasatinib (an anticancer tyrosine kinase inhibitor) and the need to overcome multidrug resistance in pathogens and tumors [2] [4].
Seminal work by Rostom et al. (2014) demonstrated that substituting the 2-amino group of thiazoles with nitrogen heterocycles like piperazine significantly broadened bioactivity. Their synthesis of 30 thiazole derivatives revealed that piperazine-linked analogs exhibited enhanced dual antimicrobial/anticancer effects due to improved DNA-binding and enzyme-inhibition capabilities [2]. Concurrently, advances in synthetic methodologies—such as the Hantzsch thiazole synthesis—enabled efficient coupling of piperazine with thiazole carboxylates under mild conditions [4] [8].
Table 2: Key Milestones in Thiazole-Piperazine Hybrid Development
Year | Development | Significance |
---|---|---|
Pre-2010 | Ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) synthesis | Validated thiazole carboxylates as bioactive cores |
2014 | Rostom’s bifunctional thiazole derivatives study | 19/30 compounds showed antimicrobial activity; 9 showed anticancer effects |
2021 | Springer review on 2-aminothiazole therapeutics | Highlighted piperazine-thiazole hybrids as "privileged scaffolds" |
Thiazole-piperazine hybrids occupy a pivotal niche in drug discovery due to synergistic pharmacodynamic effects and tunable pharmacokinetics. The thiazole ring contributes to:
Notably, these hybrids demonstrate dual therapeutic potential. Rostom et al. found piperazine-thiazole carboxylates effective against methicillin-resistant Staphylococcus aureus (MRSA) while concurrently inhibiting cancer cell proliferation. This bifunctionality is invaluable for treating immunocompromised cancer patients prone to opportunistic infections [2] [4]. Current research prioritizes hybrid optimization via:
Table 3: Pharmacological Advantages of Thiazole-Piperazine Hybrids
Property | Thiazole Contribution | Piperazine Contribution | Combined Effect |
---|---|---|---|
Solubility | Low (LogP ~2.5) | High (water-soluble salts) | Balanced LogD; oral bioavailability |
Target Engagement | DNA minor groove binding | H-bonding with enzymes | Dual mechanisms of action |
Chemical Space | ~500 known bioactive derivatives | >100 clinically used drugs | Broad-spectrum activity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2